molecular formula C23H20F2N4O3 B1667326 (4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one CAS No. 123284-04-8

(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one

Cat. No.: B1667326
CAS No.: 123284-04-8
M. Wt: 438.4 g/mol
InChI Key: VIMMECPCYZXUCI-MIMFYIINSA-N
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Description

BMY 22089 is a synthetic organic compound that belongs to the class of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors. It was initially developed by Bristol-Myers Squibb Company. This compound is known for its potent inhibition of cholesterol synthesis, specifically targeting the liver .

Preparation Methods

BMY 22089 is synthesized from its lactone form, BMY 21950. The preparation involves the conversion of the lactone to its dihydroxyacid sodium salt form. This process typically involves dissolving the lactone in dimethyl sulfoxide (DMSO) and then converting it to the sodium salt .

Chemical Reactions Analysis

BMY 22089 primarily undergoes inhibition reactions as it targets the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. This enzyme is crucial in the biosynthesis of cholesterol. The compound’s inhibitory action is competitive, meaning it competes with the natural substrate of the enzyme. The major product of this reaction is the reduced synthesis of cholesterol .

Scientific Research Applications

BMY 22089 has been extensively studied for its potential in treating hypercholesterolemia and related cardiovascular diseases. Its high degree of liver selectivity makes it a valuable compound in reducing cholesterol levels without significantly affecting other tissues. This selectivity is achieved through efficient first-pass liver extraction and lower cellular uptake in peripheral tissues .

Mechanism of Action

The mechanism of action of BMY 22089 involves the inhibition of the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase. By inhibiting this enzyme, BMY 22089 effectively reduces the synthesis of cholesterol in the liver. This reduction in cholesterol synthesis leads to a decrease in overall cholesterol levels in the body .

Comparison with Similar Compounds

BMY 22089 is compared with other 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors such as lovastatin and fluindostatin. Unlike these compounds, BMY 22089 exhibits a higher degree of liver selectivity, making it more effective in targeting hepatic cholesterol synthesis while minimizing effects on other tissues. Similar compounds include:

Properties

CAS No.

123284-04-8

Molecular Formula

C23H20F2N4O3

Molecular Weight

438.4 g/mol

IUPAC Name

(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one

InChI

InChI=1S/C23H20F2N4O3/c1-29-23(26-27-28-29)20(11-10-19-12-18(30)13-21(31)32-19)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30H,12-13H2,1H3/b11-10+/t18-,19-/m0/s1

InChI Key

VIMMECPCYZXUCI-MIMFYIINSA-N

SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@H]4C[C@@H](CC(=O)O4)O

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC4CC(CC(=O)O4)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMY 22089
BMY 22089, (1:4R, 2:trans)-isomer
BMY 22089, (2:trans, 3:(+-))-isomer
BMY-22089

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
Reactant of Route 2
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
Reactant of Route 3
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
Reactant of Route 4
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
Reactant of Route 5
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one
Reactant of Route 6
(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one

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